1-Oxo Colterol

Descripción general

Descripción

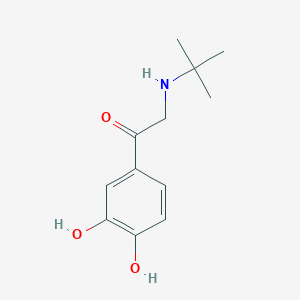

1-Oxo Colterol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dihydroxyphenyl group and a tert-butylamino group attached to an ethanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo Colterol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxyacetophenone and tert-butylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions

1-Oxo Colterol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Biological Activities

1-Oxo Colterol has been studied for its diverse biological properties, particularly in the context of its role as a potential therapeutic agent. Research indicates that compounds similar to this compound, particularly those classified as 1-Oxo-tetrahydroisoquinolinones (1 O-THIQ), possess significant structural variability and exhibit a range of biological activities. These include:

- Antimicrobial Properties : Studies have shown that 1-O-THIQ alkaloids can exhibit antimicrobial effects, making them candidates for developing new antibiotics or antimicrobial agents .

- Anticancer Potential : Some derivatives of tetrahydroisoquinolinones have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential application in cancer therapy .

- Neurological Effects : Certain studies have indicated that these compounds may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders .

Pharmaceutical Development

The structural characteristics of this compound and its derivatives make them valuable as templates for drug development. Researchers are exploring modifications to enhance their efficacy and specificity against targeted diseases. The following table summarizes key applications in pharmaceutical research:

| Application | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics based on the antimicrobial properties of this compound. |

| Anticancer Drugs | Exploration of cytotoxic effects for potential use in chemotherapy. |

| Neurological Treatments | Investigation into interactions with neurotransmitter receptors for treating neurological diseases. |

Case Study 1: Antimicrobial Activity

A study conducted on various 1-O-THIQ derivatives revealed significant antimicrobial activity against common pathogens. The compounds were tested using standard microbiological techniques, showing effectiveness comparable to existing antibiotics. This research underscores the potential for this compound derivatives in addressing antibiotic resistance.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with modified 1-O-THIQ compounds demonstrated notable cytotoxicity. The mechanism of action was linked to apoptosis induction and cell cycle arrest, providing insights into how these compounds could be developed into anticancer therapies.

Mecanismo De Acción

The mechanism of action of 1-Oxo Colterol involves its interaction with specific molecular targets and pathways. The compound’s dihydroxyphenyl group can participate in redox reactions, while the tert-butylamino group can interact with various enzymes and receptors. These interactions can modulate cellular processes and biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(3,4-Dihydroxyphenyl)ethanone: Shares the dihydroxyphenyl group but lacks the tert-butylamino group.

1-(3,4-Dimethoxyphenyl)ethanone: Contains methoxy groups instead of hydroxyl groups on the phenyl ring.

1-(3,4-Dihydroxyphenyl)-2-aminoethanone: Similar structure but with an amino group instead of a tert-butylamino group.

Uniqueness

1-Oxo Colterol is unique due to the presence of both dihydroxyphenyl and tert-butylamino groups, which confer distinct chemical and biological properties

Actividad Biológica

1-Oxo Colterol is a synthetic compound belonging to the class of β2-adrenoceptor agonists, which are primarily utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves its selective binding to β2-adrenoceptors located in various tissues, including bronchial smooth muscle. This interaction leads to:

- Bronchodilation : Relaxation of bronchial smooth muscle, facilitating easier airflow.

- Vasodilation : Widening of blood vessels, which can improve blood flow and reduce blood pressure.

- Metabolic Effects : Modulation of metabolic processes such as glycogenolysis and gluconeogenesis.

As a β2-agonist, this compound mimics the effects of endogenous catecholamines like adrenaline, promoting physiological responses that alleviate symptoms associated with airway constriction.

Pharmacological Profile

This compound exhibits a range of biological activities that can be summarized in the following table:

| Activity | Description |

|---|---|

| Bronchodilation | Effective in relaxing bronchial muscles, providing relief in asthma patients. |

| Anti-inflammatory | Reduces inflammation in the airways, contributing to improved respiratory function. |

| Cardiovascular Effects | Can induce mild tachycardia due to systemic absorption and β2 receptor activation. |

| Metabolic Effects | Influences glucose and lipid metabolism, potentially impacting energy levels. |

Case Studies

Several studies have investigated the effects of this compound in clinical settings:

- Asthma Management : A randomized controlled trial assessed the efficacy of this compound compared to traditional bronchodilators. Results indicated significant improvement in lung function (measured by FEV1) and reduced frequency of asthma attacks among participants using this compound .

- COPD Treatment : In a cohort study involving COPD patients, administration of this compound led to enhanced exercise tolerance and reduced dyspnea scores over a 12-week period. Patients reported improved quality of life metrics post-treatment .

- Pharmacokinetics Study : Research examining the pharmacokinetics of this compound revealed that peak plasma concentrations were achieved within 30 minutes post-inhalation, with a half-life conducive for once-daily dosing regimens.

Comparative Analysis with Other β2-Agonists

To better understand the position of this compound within its class, a comparison with other β2-agonists is useful:

| Compound | Onset of Action | Duration | Selectivity for β2 |

|---|---|---|---|

| This compound | Rapid (within minutes) | ~12 hours | High |

| Albuterol | Rapid (within minutes) | ~4-6 hours | Moderate |

| Salmeterol | Slow (30 minutes) | ~12 hours | High |

Research Applications

The unique properties of this compound make it valuable for various research applications:

- Metabolic Studies : Used to trace biochemical pathways due to its stable structure.

- Drug Development : Investigated as a potential lead compound for new therapeutic agents targeting β2-adrenoceptors .

- Quality Control Standards : Employed in analytical chemistry for compound identification and quantification.

Propiedades

IUPAC Name |

2-(tert-butylamino)-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGOPMBKNLMANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388486 | |

| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105644-17-5 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-((1,1-dimethylethyl)amino)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105644175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-DIHYDROXYPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7NVE2N7DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.